4-(2-Methylphenyl)-1,2,5-oxadiazol-3-amine
Overview
Description
This compound belongs to the class of organic compounds known as oxadiazoles, which are aromatic compounds containing an oxadiazole ring, a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .
Synthesis Analysis
While specific synthesis methods for “4-(2-Methylphenyl)-1,2,5-oxadiazol-3-amine” are not available, similar compounds such as 2-Amino-5-(2-methylphenyl)-1,3,4-oxadiazole derivatives have been synthesized by electrochemical oxidation of semicarbazone at a platinum electrode .Scientific Research Applications
Synthesis and Anticancer Evaluation
A study detailed the design, synthesis, and evaluation of a series of derivatives for their anticancer activity against various human cancer cell lines. The compounds demonstrated good to moderate activity, highlighting the potential of this chemical structure in anticancer drug development (Yakantham, Sreenivasulu, & Raju, 2019).
Antimicrobial Activities
Research into 1,3,4-triazole derivatives, starting from reactions involving primary amines, showed that some synthesized compounds possessed good to moderate antimicrobial activities. This indicates the relevance of the oxadiazole structure in creating potential antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Novel Synthesis Methods
Innovative synthesis methods for 1,3,4-oxadiazole derivatives have been developed, offering efficient approaches to create fully substituted derivatives. Such methodologies provide alternatives for the synthesis of oxadiazole derivatives, which could be applied to various fields including pharmaceuticals and materials science (Ramazani & Rezaei, 2010).
Corrosion Inhibition
The inhibitive properties of certain oxadiazole compounds on the corrosion, biocorrosion, and scaling of brass in simulated cooling water were examined. The study indicated that these compounds could serve as effective corrosion inhibitors, which is crucial for industrial applications (Rochdi et al., 2014).
Antifungal Evaluation
A series of oxadiazole derivatives were synthesized and evaluated for their antifungal activity against various human pathogenic fungal strains. The results showed promising antifungal activity, suggesting the potential use of these compounds in developing new antifungal agents (Nimbalkar et al., 2016).
Mechanism of Action
Target of Action
Oxadiazole derivatives have been reported to exhibit high antibacterial potency against multidrug-resistant staphylococcus aureus . They interact with several cysteine and serine hydrolases, which are relevant targets .
Mode of Action
Oxadiazolones, a related class of compounds, have been shown to have a polypharmacological mode of action . They interact with multiple targets, leading to a broad spectrum of effects. The specific interactions of 4-(2-Methylphenyl)-1,2,5-oxadiazol-3-amine with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Oxadiazolones have been shown to affect multiple biochemical pathways, leading to their broad-spectrum antibacterial activity . The downstream effects of these pathway alterations would depend on the specific targets and their roles in cellular processes.
Pharmacokinetics
The pharmacokinetics of similar compounds can vary significantly depending on factors such as the specific chemical structure and the presence of functional groups .
Result of Action
Given the reported antibacterial activity of related oxadiazolone compounds , it can be inferred that the compound may lead to bacterial cell death or growth inhibition.
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of similar compounds .
Properties
IUPAC Name |
4-(2-methylphenyl)-1,2,5-oxadiazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6-4-2-3-5-7(6)8-9(10)12-13-11-8/h2-5H,1H3,(H2,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWWZYSTWIXEAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NON=C2N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50554407 | |
Record name | 4-(2-Methylphenyl)-1,2,5-oxadiazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50554407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22899-59-8 | |
Record name | 4-(2-Methylphenyl)-1,2,5-oxadiazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50554407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-methylphenyl)-1,2,5-oxadiazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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